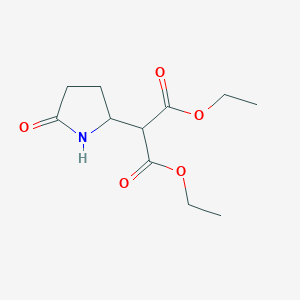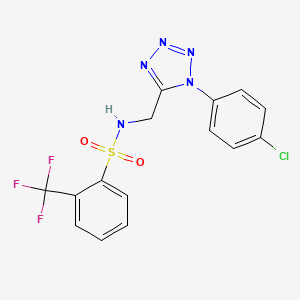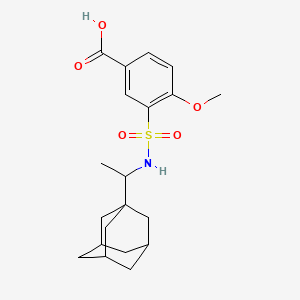![molecular formula C21H17N3O5 B2463956 methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate CAS No. 921828-63-9](/img/structure/B2463956.png)
methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate often involves multi-step reactions starting with the formation of the pyrido[3,2-d]pyrimidine intermediate. This is followed by benzylation and subsequent attachment of the furan-2-carboxylate moiety. Key steps include:
Pyrido[3,2-d]pyrimidine formation: Typically achieved through cyclocondensation reactions.
Benzylation: Introduction of the benzyl group using appropriate benzyl halides.
Final attachment: Coupling with furan-2-carboxylate using esterification processes.
Industrial Production Methods: : Scaling up involves optimizing these steps for higher yields and purity, often leveraging catalysts and solvent systems that are conducive to large-scale reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the pyrido[3,2-d]pyrimidine ring or the furan ring.
Reduction: Selective reduction of carbonyl groups in the structure.
Substitution: Nucleophilic substitution reactions can modify the benzyl or furan moieties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products: : Products vary depending on the reaction type, with typical outcomes including various substituted derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry: : Used as a precursor for the synthesis of complex organic molecules due to its reactive functional groups.
Medicine: : Investigated for its potential pharmacological properties, particularly in designing inhibitors for specific enzymes or receptors.
Industry: : Utilized in the development of new materials, such as polymers with unique properties.
Mécanisme D'action
Mechanism: : The compound's activity is often mediated by its ability to interact with nucleophilic sites in biological macromolecules, facilitating the inhibition or modification of enzyme activity.
Molecular Targets and Pathways: : Known to target specific enzymes or receptors, potentially disrupting normal cellular processes or signaling pathways. Detailed studies are often required to elucidate the precise mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Structurally related compounds include:
Compounds with the same pyrido[3,2-d]pyrimidine core but different substituents.
Analogues with variations in the furan moiety or the carboxylate group.
Benzyl-substituted pyrimidines.
This compound's unique structure and diverse reactivity make it a valuable subject for further exploration in various scientific fields.
Propriétés
IUPAC Name |
methyl 5-[(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-20(26)17-10-9-15(29-17)13-23-16-8-5-11-22-18(16)19(25)24(21(23)27)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIPSEIKJYATBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2463878.png)
![N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463879.png)


![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)
![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2463883.png)


![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2463894.png)

